Cas no 42834-01-5 (2-Bromo-5-ethoxypyridine)

2-Bromo-5-ethoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-ethoxypyridine
- Pyridine,2-bromo-5-ethoxy-
- 2-Brom-5-ethoxy-pyridin
- 2-bromanyl-5-ethoxy-pyridine
- 2-bromo-5-ethoxy-pyridine
- 5-Aethoxy-2-brom-pyridin
- 5-ethoxy-2-bromo-pyridine
- Pyridine,2-bromo-5-ethoxy
- Pyridine, 2-bromo-5-ethoxy-
- PubChem5964
- RXVSMILQHDQEDM-UHFFFAOYSA-N
- AM803898
- BC003063
- AK143369
- V5913
- A826024
- MFCD09260481
- SCHEMBL165740
- SY122928
- EN300-1659484
- DTXSID20634088
- AKOS005264321
- CS-0038554
- 42834-01-5
- FT-0659552
- PS-8192
- DB-081927
-
- MDL: MFCD09260481
- Inchi: 1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
- InChI Key: RXVSMILQHDQEDM-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])N=1)OC([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 200.97900
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 2.2
Experimental Properties
- Boiling Point: 256.062°C at 760 mmHg
- PSA: 22.12000
- LogP: 2.24280
2-Bromo-5-ethoxypyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-5-ethoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-5-ethoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895141-1g |
2-Bromo-5-ethoxypyridine |
42834-01-5 | ≥95% | 1g |
¥652.50 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG726-50mg |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 95+% | 50mg |
97.0CNY | 2021-08-05 | |
Alichem | A029013331-5g |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 95% | 5g |
$462.20 | 2023-09-01 | |
Alichem | A029013331-10g |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 95% | 10g |
$770.33 | 2023-09-01 | |
Alichem | A029013331-25g |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 95% | 25g |
$1694.72 | 2023-09-01 | |
TRC | B696068-1g |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 1g |
$ 207.00 | 2023-04-18 | ||
abcr | AB245571-1 g |
2-Bromo-5-ethoxypyridine, 95%; . |
42834-01-5 | 95% | 1g |
€131.10 | 2023-04-27 | |
Enamine | EN300-1659484-10.0g |
2-bromo-5-ethoxypyridine |
42834-01-5 | 95% | 10g |
$275.0 | 2023-06-04 | |
abcr | AB245571-250 mg |
2-Bromo-5-ethoxypyridine, 95%; . |
42834-01-5 | 95% | 250mg |
€90.80 | 2023-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG726-250mg |
2-Bromo-5-ethoxypyridine |
42834-01-5 | 95+% | 250mg |
401CNY | 2021-05-08 |
2-Bromo-5-ethoxypyridine Related Literature
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
Additional information on 2-Bromo-5-ethoxypyridine
2-Bromo-5-Ethoxypyridine: A Comprehensive Overview
2-Bromo-5-ethoxypyridine, also known by its CAS number 42834-01-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of bromine and ethoxy groups at specific positions on the pyridine ring imparts unique electronic and structural properties to the molecule, making it a valuable compound in various applications.
The structure of 2-bromo-5-ethoxypyridine consists of a pyridine ring with bromine at the 2-position and an ethoxy group at the 5-position. This substitution pattern influences the compound's reactivity, solubility, and stability. Recent studies have highlighted the importance of such substituted pyridines in catalytic processes and as building blocks for more complex molecules.
One of the key areas where 2-bromo-5-ethoxypyridine has found application is in the synthesis of bioactive compounds. Researchers have utilized this compound as an intermediate in the development of new pharmaceutical agents, particularly in the design of kinase inhibitors and other enzyme-targeting molecules. The bromine atom serves as a reactive site for various substitution reactions, enabling chemists to introduce diverse functional groups into the molecule.
In addition to its role in drug discovery, 2-bromo-5-ethoxypyridine has also been explored in materials science. Its ability to form coordination complexes with metal ions has made it a candidate for use in catalysis and as a ligand in metal-organic frameworks (MOFs). Recent advancements in MOF research have demonstrated the potential of this compound to enhance catalytic efficiency in reactions such as CO₂ capture and hydrogenation.
The synthesis of 2-bromo-5-ethoxypyridine typically involves multi-step organic reactions, including nucleophilic substitution and Friedel-Crafts alkylation. Optimization of these reaction conditions has been a focus of recent studies, with researchers aiming to improve yield and reduce side reactions. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high purity.
The physical properties of 2-bromo-5-ethoxypyridine, such as its melting point, boiling point, and solubility, are critical factors in determining its suitability for various applications. Experimental data indicate that this compound has a relatively high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding interactions contributed by the ethoxy group.
In terms of environmental impact, studies have shown that 2-bromo-5-ethoxypyridine exhibits moderate biodegradability under aerobic conditions. However, further research is needed to fully understand its fate in different environmental compartments and its potential toxicity to aquatic organisms.
The demand for compounds like 2-bromo-5-ethoxypyridine continues to grow as industries seek innovative solutions in drug development, catalysis, and materials science. Its unique combination of structural features makes it a versatile building block for advancing chemical research and industrial applications.
42834-01-5 (2-Bromo-5-ethoxypyridine) Related Products
- 2228151-20-8(N-methyl-1-{1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl}cyclopropan-1-amine)
- 1803826-30-3(2,5-Diiodo-4-fluorobenzamide)
- 1805371-58-7(3-Bromo-6-(bromomethyl)-2-(difluoromethyl)-5-hydroxypyridine)
- 954246-57-2(3,4-dichloro-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)
- 1105196-33-5(2-4-(4-phenylpiperazin-1-yl)-1h-pyrazolo3,4-dpyrimidin-1-ylethan-1-amine)
- 1342359-36-7(Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)
- 1803698-81-8(5-Amino-2-cyano-3-(difluoromethyl)-4-hydroxypyridine)
- 332154-57-1(4-Chlorocarbonylphenylboronic acid)
- 1806749-24-5(3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1895194-88-3(4-(2-amino-2-methylpropyl)-N,N-diethylaniline)
